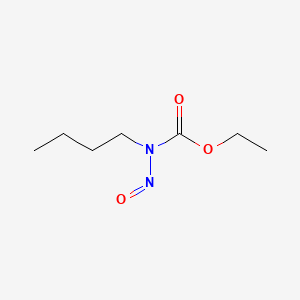
N-n-Butyl-N-nitrosourethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-n-Butyl-N-nitrosourethane, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carcinogenic Studies
BNUR has been primarily utilized in carcinogenicity studies to understand its effects on different biological systems. Research indicates that BNUR induces tumors in laboratory animals, particularly in mice. A notable study demonstrated that oral administration of BNUR at a concentration of 0.04% resulted in the development of tumors, indicating its strong carcinogenic potential .
Environmental Impact Studies
Research on the environmental distribution and transformation of BNUR has highlighted its presence in various ecosystems due to its potential formation from agricultural practices involving nitrogenous fertilizers. The compound's persistence in the environment raises concerns about its ecological impact and potential human exposure through contaminated water sources .
Tumor Induction in Animal Models
A comprehensive study involving CDF1 mice revealed significant findings regarding the tumor-inducing capabilities of BNUR. Mice administered BNUR showed a marked increase in tumor incidence, particularly urinary bladder tumors, reinforcing the compound's classification as a potent carcinogen .
Data Tables
| Study | Model Organism | Exposure Route | Findings |
|---|---|---|---|
| Carcinogenic Effects of BNUR | CDF1 Mice | Oral | Induction of urinary bladder tumors |
| Mechanisms of Action | Various Animals | Subcutaneous | DNA binding and mutation induction |
| Environmental Impact | Aquatic Species | Ingestion | Detection in water sources |
Propiedades
Número CAS |
6558-78-7 |
|---|---|
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
ethyl N-butyl-N-nitrosocarbamate |
InChI |
InChI=1S/C7H14N2O3/c1-3-5-6-9(8-11)7(10)12-4-2/h3-6H2,1-2H3 |
Clave InChI |
RABAKMVAMFRJLX-UHFFFAOYSA-N |
SMILES |
CCCCN(C(=O)OCC)N=O |
SMILES canónico |
CCCCN(C(=O)OCC)N=O |
Key on ui other cas no. |
6558-78-7 |
Sinónimos |
BNUR N-butyl-N-nitrosourethan N-butyl-N-nitrosourethane N-n-butyl-N-nitrosourethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















